molecular formula C8H9BFNO4 B1418012 (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid CAS No. 913835-58-2

(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid

Cat. No. B1418012
CAS RN: 913835-58-2
M. Wt: 212.97 g/mol
InChI Key: RZYYOLUTTNFCAU-UHFFFAOYSA-N
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Description

“(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 505083-04-5 . It has a molecular weight of 197.96 and a linear formula of C8H8BFO4 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H8BFO4 . This indicates that it contains eight carbon atoms, eight hydrogen atoms, one boron atom, one fluorine atom, and four oxygen atoms.


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal .

Scientific Research Applications

Inhibitors Synthesis

This compound is used as a reactant for the preparation of hydroxyphenylnaphthols which act as inhibitors for 17ß-hydroxysteroid dehydrogenase Type 2 . These inhibitors are significant in the study of steroid-related diseases and hormone regulation .

Suzuki Coupling Reactions

It serves as a reactant in regioselective Suzuki coupling reactions . This is a pivotal reaction in organic chemistry used to form carbon-carbon bonds and synthesize various organic compounds .

Arylation Reactions

The compound is utilized in ruthenium-catalyzed arylation reactions . Arylation is essential in the synthesis of complex molecules, often used in pharmaceuticals and agrochemicals .

Antitumor Agents

It’s involved in the synthesis of amino-trimethoxyphenyl-aryl thiazoles which are studied as microtubule inhibitors and potential antitumor agents. This application is crucial in cancer research and therapy development .

Cyanation Process

The compound is also used in rhodium-catalyzed cyanation processes . Cyanation is important for introducing cyano groups into molecules, which can be valuable in medicinal chemistry .

Petasis Reaction

Lastly, it acts as a reactant in the Petasis reaction , which is a multi-component reaction used to synthesize various organic compounds, including natural products and pharmaceuticals .

Safety and Hazards

This compound is classified as a warning under the GHS07 pictogram . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .

properties

IUPAC Name

[3-fluoro-4-(methoxycarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BFNO4/c1-15-11-8(12)6-3-2-5(9(13)14)4-7(6)10/h2-4,13-14H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYYOLUTTNFCAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NOC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660195
Record name [3-Fluoro-4-(methoxycarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid

CAS RN

913835-58-2
Record name B-[3-Fluoro-4-[(methoxyamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913835-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Fluoro-4-(methoxycarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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